Antibacterial Potency: 4-Fluorobenzohydrazide-Derived Hydrazone PD2B Outperforms Ampicillin Against Gram-Negative and Gram-Positive Strains
The 4-fluorobenzohydrazide-derived hydrazone PD2B demonstrated superior zone of inhibition against both Gram-negative and Gram-positive bacterial strains when directly compared to the standard antibiotic ampicillin. Specifically, PD2B produced a 10 mm zone of inhibition against Escherichia coli and 12 mm against Bacillus subtilis, whereas the comparator compound PD2F (a structurally distinct hydrazone from the same series) yielded only 3 mm and 8 mm, respectively [1]. Notably, the authors concluded that PD2B was more potent than the standard drug ampicillin in this assay system [2].
| Evidence Dimension | Zone of inhibition (mm) - Antimicrobial activity |
|---|---|
| Target Compound Data | PD2B: 10 mm (E. coli); 12 mm (B. subtilis) |
| Comparator Or Baseline | PD2F: 3 mm (E. coli); 8 mm (B. subtilis); Ampicillin standard (activity exceeded) |
| Quantified Difference | PD2B vs. PD2F: +7 mm (E. coli); +4 mm (B. subtilis). PD2B > ampicillin activity. |
| Conditions | Well diffusion assay; synthesized hydrazone derivatives from 4-fluorobenzohydrazide; tested against E. coli and B. subtilis |
Why This Matters
This data validates that 4-fluorobenzohydrazide can be transformed into antimicrobial hydrazones with activity exceeding clinical standard ampicillin, justifying its selection as a building block over non-fluorinated scaffolds for antibacterial SAR programs.
- [1] Sreena K, Ashique P, Pavithra TR, Lakshmi P. Computational design, synthesis and in-vitro evaluation of novel aryl fluoro hydrazide derivatives. Int J Pharm Sci Res. 2023;14(6):2939-2947. doi:10.13040/IJPSR.0975-8232.14(6).2939-47 View Source
- [2] Sreena K, Ashique P, Pavithra TR, Lakshmi P. Computational design, synthesis and in-vitro evaluation of novel aryl fluoro hydrazide derivatives. Int J Pharm Sci Res. 2023;14(6):2939-2947. (Conclusion section: PD2B more potent than ampicillin). View Source
